molecular formula C8H9BrN4 B13008286 2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine

2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine

Katalognummer: B13008286
Molekulargewicht: 241.09 g/mol
InChI-Schlüssel: HEOSIKSDIMSZEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine is a heterocyclic compound that contains a bromine atom, a pyrrole ring, and a triazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine typically involves the bromination of pyrrolo[2,1-f][1,2,4]triazine followed by the introduction of an ethanamine group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxides or hydroxylated derivatives.

    Reduction Products: Amines or other reduced forms.

Wissenschaftliche Forschungsanwendungen

2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a scaffold for designing inhibitors of specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in studies related to cell signaling pathways and as a probe for investigating biological processes.

Wirkmechanismus

The mechanism of action of 2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine involves its interaction with specific molecular targets. The bromine atom and the triazine ring play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain pathways, depending on its structure and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
  • 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
  • 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine

Uniqueness

2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine is unique due to the presence of the ethanamine group, which imparts distinct chemical properties and reactivity. This functional group allows for further derivatization and enhances the compound’s potential for various applications.

Eigenschaften

Molekularformel

C8H9BrN4

Molekulargewicht

241.09 g/mol

IUPAC-Name

2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanamine

InChI

InChI=1S/C8H9BrN4/c9-7-3-6(1-2-10)13-8(7)4-11-5-12-13/h3-5H,1-2,10H2

InChI-Schlüssel

HEOSIKSDIMSZEJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N2C(=C1Br)C=NC=N2)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.